5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde
Overview
Description
5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde: is an organic compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocycles. The trifluoromethyl group (-CF3) attached to the benzothiophene ring significantly enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts unique electronic and steric effects, which can influence the compound’s reactivity and interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzothiophene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a photocatalyst like Ir(dF(CF3)ppy)2(dtbbpy) . The reaction conditions often include visible-light-driven photoredox catalysis, which facilitates the formation of the trifluoromethyl radical and its subsequent addition to the benzothiophene ring .
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Major Products Formed:
Oxidation: 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid.
Reduction: 5-(Trifluoromethyl)-1-benzothiophene-2-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique reactivity due to the trifluoromethyl group makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study the interactions of trifluoromethyl-containing molecules with biological targets. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific proteins or enzymes .
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, materials, and specialty chemicals. Its unique properties can enhance the performance and efficacy of various industrial products .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its ability to interact with enzymes, receptors, or other proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition or modulation of their activity .
Comparison with Similar Compounds
- 5-(Trifluoromethyl)-2-benzothiophenecarboxylic acid
- 5-(Trifluoromethyl)-1-benzothiophene-2-methanol
- 5-(Trifluoromethyl)-1-benzothiophene-2-amine
Comparison: Compared to similar compounds, 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and chemical properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)7-1-2-9-6(3-7)4-8(5-14)15-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIDFIVAOCVTND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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